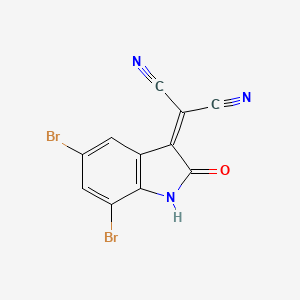

SARS-CoV-2-IN-97

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H3Br2N3O |

|---|---|

分子量 |

352.97 g/mol |

IUPAC 名称 |

2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile |

InChI |

InChI=1S/C11H3Br2N3O/c12-6-1-7-9(5(3-14)4-15)11(17)16-10(7)8(13)2-6/h1-2H,(H,16,17) |

InChI 键 |

REJQQVNRZCZSDJ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1C(=C(C#N)C#N)C(=O)N2)Br)Br |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: p97 Inhibitors as a Novel Antiviral Strategy Against SARS-CoV-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SARS-CoV-2-IN-97" was not identified in the scientific literature. This guide focuses on the well-documented mechanism of action of p97 inhibitors against SARS-CoV-2.

Introduction: Targeting Host Factors in Antiviral Therapy

The emergence of SARS-CoV-2 has highlighted the need for diverse antiviral strategies. While many efforts have focused on targeting viral proteins, another promising approach is to target host factors that are essential for viral replication. This strategy can offer a broader spectrum of activity and a higher barrier to the development of viral resistance. One such host factor is the Valosin-Containing Protein (VCP), also known as p97, a member of the AAA+ ATPase family that plays a crucial role in protein quality control and homeostasis.[1][2] Recent studies have identified p97 as a key host factor involved in the replication of various viruses, including SARS-CoV-2, making it an attractive target for antiviral drug development.[1][3][4]

The Role of p97 in the SARS-CoV-2 Life Cycle

p97 is a highly conserved and essential enzyme that participates in a wide range of cellular processes, including endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins, Golgi membrane reassembly, and autophagy.[5] Viruses have evolved to hijack these cellular processes to facilitate their own replication. In the context of coronavirus infection, p97 has been implicated in several key stages of the viral life cycle:

-

Viral Uncoating: After entering the host cell, the viral genome must be released from its protective capsid. p97 is thought to be involved in the disassembly of the viral capsid, allowing the viral RNA to be released into the cytoplasm.[1][6]

-

Viral RNA Replication: Coronaviruses replicate their RNA genomes within specialized membrane compartments derived from the host cell's endoplasmic reticulum. p97 may play a role in the formation or function of these replication organelles.[1][6][7]

-

Protein Homeostasis: The massive production of viral proteins during infection can induce stress on the host cell's protein-folding machinery. p97's role in protein quality control may be co-opted by the virus to ensure the proper folding and assembly of viral proteins while mitigating the host cell's stress responses.[1]

Mechanism of Action of p97 Inhibitors

p97 inhibitors are small molecules that interfere with the ATPase activity of p97. By doing so, they disrupt the cellular processes that are dependent on p97 function, thereby inhibiting viral replication. These inhibitors can be broadly classified into two categories:

-

ATP-competitive inhibitors: These compounds bind to the ATP-binding pocket of p97, preventing the binding and hydrolysis of ATP. An example of this class is CB-5083.[6]

-

Allosteric inhibitors: These molecules bind to a site on p97 distinct from the ATP-binding pocket, inducing a conformational change that inhibits its ATPase activity. NMS-873 is a well-characterized allosteric inhibitor of p97.[1][6]

By inhibiting p97, these compounds disrupt the viral life cycle at multiple stages, leading to a potent antiviral effect.

Quantitative Data on p97 Inhibitors Against Coronaviruses

Several p97 inhibitors have been evaluated for their antiviral activity against SARS-CoV-2 and other coronaviruses. The following table summarizes the available quantitative data.

| Compound | Inhibitor Type | Target | Assay Type | IC50 / EC50 | CC50 | Cell Line | Virus | Reference |

| NMS-873 | Allosteric | p97 | Antiviral Assay | 28-556 nM | >10 µM | Human Lung Cells | Influenza A/B | [6] |

| CB-5083 | ATP-competitive | p97 | Antiviral Assay | - | - | H1299 | HCoV-229E, HCoV-OC43 | [6] |

| UPCDC-30245 | Allosteric | p97 | Antiviral Assay | - | - | - | Human Coronaviruses | [8] |

| LC-1310 | Irreversible | p97 | Antiviral Assay | <1 µM | - | - | HCMV | [9] |

| Remdesivir | RdRp Inhibitor | Viral RdRp | Antiviral Assay | 100% protection at 1 µM | - | - | HCoV-OC43 | [9] |

Note: Data for direct anti-SARS-CoV-2 activity of some p97 inhibitors is still emerging and specific EC50 values were not consistently reported in the initial search results.

Experimental Protocols

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 protein.

Principle: The assay quantifies the amount of ATP remaining after an enzymatic reaction with p97. A common method is a bioluminescence-based assay that uses luciferase to generate a light signal proportional to the ATP concentration. Inhibition of p97 ATPase activity results in higher ATP levels and a stronger luminescent signal.[10]

Protocol:

-

Purified p97 enzyme is diluted in an appropriate assay buffer.

-

The enzyme solution is added to the wells of a microplate.

-

Test compounds at various concentrations are added to the wells. A DMSO control is also included.

-

The plate is incubated at room temperature to allow for compound binding to the enzyme.

-

The enzymatic reaction is initiated by the addition of a known concentration of ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

A detection reagent containing luciferase and its substrate is added to the wells to stop the ATPase reaction and initiate the luminescence reaction.

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the luminescence signal against the compound concentration.[10][11]

This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, or CPE).

Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. After a period of incubation, cell viability is measured. An effective antiviral agent will protect the cells from the virus-induced CPE.

Protocol:

-

Host cells (e.g., Vero E6 or human lung cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The next day, the cell culture medium is removed, and serial dilutions of the test compound are added to the wells.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).

-

The plates are incubated for a period sufficient to allow for viral replication and the development of CPE (typically 2-3 days).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

The EC50 (half-maximal effective concentration) is calculated as the compound concentration that results in a 50% reduction of the viral CPE.

This assay is performed in parallel with the antiviral assay to determine the concentration at which the test compound is toxic to the host cells.

Principle: Uninfected host cells are exposed to the same concentrations of the test compound as in the antiviral assay. Cell viability is measured to determine the compound's toxicity.

Protocol:

-

Host cells are seeded in a 96-well plate as for the antiviral assay.

-

Serial dilutions of the test compound are added to the wells.

-

The plates are incubated for the same duration as the antiviral assay.

-

Cell viability is measured using the same method as in the antiviral assay.

-

The CC50 (half-maximal cytotoxic concentration) is calculated as the compound concentration that reduces cell viability by 50%.

Visualizations

Caption: SARS-CoV-2 lifecycle and points of intervention by p97 inhibitors.

Caption: Workflow for a p97 ATPase activity assay.

References

- 1. p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity [mdpi.com]

- 2. p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Viruses Use the VCP/p97 ATPase Molecular Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Viruses Use the VCP/p97 ATPase Molecular Machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Impacts of p97 on Proteome Changes in Human Cells during Coronaviral Replication [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-HCMV activity by an irreversible p97 inhibitor LC-1310 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nirmatrelvir (PF-07321332): A Potent Inhibitor of SARS-CoV-2 Main Protease

Disclaimer: The compound "SARS-CoV-2-IN-97" as specified in the topic of inquiry is not documented in publicly available scientific literature. Therefore, this guide focuses on Nirmatrelvir (PF-07321332) , a well-characterized and clinically significant inhibitor of the SARS-CoV-2 main protease (Mpro), to serve as a representative in-depth technical resource.

Discovery and Development

Nirmatrelvir (PF-07321332) is an orally bioavailable antiviral drug developed by Pfizer. It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro)[1][2][3]. The development of Nirmatrelvir was expedited by leveraging prior research on inhibitors for other coronaviruses, including the virus responsible for the 2003 SARS outbreak[1][4].

The discovery process began with hit compounds previously synthesized by Pfizer to target the SARS-CoV-1 Mpro[1]. Through structure-activity relationship (SAR) studies, analogs were synthesized by modifying constituent amino acids, leading to the identification of Nirmatrelvir as a highly potent and selective inhibitor of the SARS-CoV-2 Mpro[1][5]. The design of Nirmatrelvir incorporates a pyrrolidone moiety to mimic the glutamine residue at the P1 position of the Mpro substrate, a feature also present in the broad-spectrum antiviral GC-376[2]. A critical modification was the replacement of a benzothiazol-2-yl ketone warhead with a nitrile group, which was chosen for its potential for easier large-scale synthesis, reduced likelihood of epimerization, and improved solubility[2].

Nirmatrelvir is co-packaged with ritonavir as Paxlovid™. Ritonavir is not active against SARS-CoV-2 but acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Nirmatrelvir[1][2][6]. This inhibition slows down the breakdown of Nirmatrelvir in the body, maintaining higher plasma concentrations for a longer duration, thus enhancing its antiviral efficacy[6][7].

Synthesis of Nirmatrelvir

The synthesis of Nirmatrelvir has been approached through various routes, with a focus on efficiency, scalability, and environmental responsibility. A convergent synthesis approach is often employed[8][9].

One of the key building blocks is a bicyclic [3.1.0] proline derivative[1]. The synthesis generally involves the coupling of three key amino acid-like fragments[5]. Several synthetic strategies have been developed to optimize the yield and purity of the final product, including multi-component reactions and flow chemistry approaches[1].

Environmentally conscious synthetic routes have also been developed, utilizing green technologies to minimize the environmental footprint. These methods avoid traditional peptide coupling reagents and employ more benign solvents[8][9]. For example, some syntheses utilize T3P, a commercially available green coupling reagent, for amide bond formation[10].

Mechanism of Action

Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro)[1][3][6]. Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps)[6][11]. These nsps are essential for the assembly of the viral replication and transcription complex[11].

The mechanism of action involves the nitrile warhead of Nirmatrelvir forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro[3][12][13]. This binding blocks the substrate from accessing the active site, thereby inhibiting the proteolytic activity of the enzyme[3][11]. By inhibiting Mpro, Nirmatrelvir prevents the processing of the viral polyproteins, which in turn halts viral replication[1][6][11].

Nirmatrelvir has demonstrated broad-spectrum activity against various human coronaviruses, including SARS-CoV-2 and its variants of concern, SARS-CoV-1, MERS-CoV, and other seasonal coronaviruses[2][4]. It exhibits high selectivity for viral proteases over human host proteases, suggesting a low potential for off-target effects[2].

Quantitative Data

The following tables summarize the key quantitative data for Nirmatrelvir's efficacy and selectivity.

Table 1: In Vitro Inhibitory Activity of Nirmatrelvir against Viral Proteases

| Target Protease | Assay Type | Parameter | Value | Reference(s) |

| SARS-CoV-2 Mpro | Biochemical | Kᵢ | 3.1 nM | [12] |

| SARS-CoV-2 Mpro | Biochemical | IC₅₀ | 14 nM - 47 nM | [14] |

| SARS-CoV-2 Mpro (Omicron variant) | Biochemical | Kᵢ | 0.635 nM | [15] |

| SARS-CoV-2 Mpro (Wildtype) | Biochemical | Kᵢ | 0.933 nM | [15] |

| Papain-like Protease (PLpro) | Biochemical | IC₅₀ | > 20 µM | [13] |

Table 2: In Vitro Antiviral Activity of Nirmatrelvir

| Cell Line | SARS-CoV-2 Isolate/Variant | Parameter | Value | Reference(s) |

| VeroE6 | Not Specified | EC₅₀ | 74.5 nM (with P-gp inhibitor) | [12] |

| dNHBE | USA-WA1/2020 | EC₅₀ | 62 nM | [7] |

| dNHBE | USA-WA1/2020 | EC₉₀ | 181 nM | [7] |

| A549-ACE2 | USA-WA1/2020 | EC₅₀ | ~50 nM | [16] |

| A549 & dNHBE | Various strains | EC₅₀ | 32.6 - 280 nM | [13] |

| A549 & dNHBE | Various strains | EC₉₀ | 56.1 - 215 nM | [13] |

Table 3: Selectivity of Nirmatrelvir against Human Proteases

| Protease | Parameter | Value | Reference(s) |

| Human Cathepsin B | IC₅₀ | > 100 µM | [2] |

| Bovine Chymotrypsin | IC₅₀ | > 100 µM | [2] |

| Human Thrombin | IC₅₀ | > 100 µM | [2] |

| Human Caspase 2 | IC₅₀ | > 100 µM | [2] |

| Human Cathepsin D | IC₅₀ | > 100 µM | [2] |

| Human Cathepsin L | IC₅₀ | > 100 µM | [2] |

| Human Immunodeficiency Virus-1 Protease | IC₅₀ | > 100 µM | [2] |

| Human Elastase | IC₅₀ | > 100 µM | [2] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, the principles of the key assays used to characterize Nirmatrelvir are described below.

Synthesis of Nirmatrelvir (Illustrative Steps)

A convergent synthesis approach is commonly used. The following provides a conceptual overview of the steps involved:

-

Synthesis of Key Fragments: Three main fragments are synthesized separately:

-

The bicyclic [3.1.0] proline derivative.

-

The L-tert-leucine derivative with a trifluoroacetamide group.

-

The cyano lactam residue, which acts as a glutamine mimetic.

-

-

Peptide Coupling: The fragments are coupled together using peptide coupling reagents. Environmentally friendly methods may use reagents like T3P in solvents such as ethyl acetate[9][10].

-

Deprotection and Final Coupling: Protecting groups are removed, and the final fragment is coupled to form the complete Nirmatrelvir molecule.

-

Purification: The final product is purified, often through recrystallization, to yield the active pharmaceutical ingredient[2].

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro.

-

A fluorogenic substrate peptide containing the Mpro cleavage sequence flanked by a FRET pair (e.g., a fluorophore and a quencher).

-

Assay buffer.

-

Nirmatrelvir (or other test compounds).

-

Positive control inhibitor (e.g., GC376)[14].

-

-

Procedure:

-

The Mpro enzyme is pre-incubated with varying concentrations of Nirmatrelvir for a specified time (e.g., 30 minutes at 37°C)[14].

-

The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the reaction.

-

If Mpro is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of the reaction is calculated from the slope of the fluorescence versus time plot.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

-

Cell Lines and Virus:

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with serial dilutions of Nirmatrelvir.

-

The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period of time (e.g., 2-4 days) to allow for viral replication[16][17].

-

-

Endpoint Measurement: The extent of viral replication is quantified using one of several methods:

-

Cytopathic Effect (CPE) Assay: The percentage of cells showing virus-induced damage is visually assessed.

-

Virus Yield Reduction Assay: The amount of infectious virus in the cell culture supernatant is quantified by plaque assay or TCID₅₀ assay on a fresh monolayer of susceptible cells[16].

-

Quantitative RT-PCR (qRT-PCR): The amount of viral RNA in the cell lysate or supernatant is quantified[16].

-

Reporter Gene Assay: If a reporter virus (e.g., expressing GFP) is used, the reporter signal is measured[17].

-

-

Data Analysis: The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (e.g., MTS assay) is also performed in parallel to determine the concentration of the compound that is toxic to the cells (CC₅₀) and to calculate the selectivity index (SI = CC₅₀ / EC₅₀)[17].

Visualizations

SARS-CoV-2 Mpro Inhibition Pathway

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Experimental Workflow for Mpro Inhibitor Evaluation

Caption: Workflow for the biochemical and cell-based evaluation of Nirmatrelvir.

Logical Relationship of Paxlovid Components

Caption: Logical relationship between the components of Paxlovid and their functions.

References

- 1. mdpi.com [mdpi.com]

- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 5. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cy7-azide.com [cy7-azide.com]

- 12. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. PF-07321332 |Nirmatrelvir | 3C-like protease (3CLPRO) inhibitor| CAS 2628280-40-8 |component of Paxlovid (PF-07321332 and ritonavir)| Buy PF07321332 from Supplier InvivoChem [invivochem.com]

SARS-CoV-2-IN-97 target identification and validation

An In-depth Technical Guide to SARS-CoV-2 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has expedited the quest for effective antiviral therapeutics. A critical component of this endeavor is the identification and validation of viral and host targets essential for the viral life cycle. This technical guide provides a comprehensive overview of the methodologies and workflows employed in the discovery and validation of molecular targets for SARS-CoV-2, serving as a foundational resource for researchers in the field of antiviral drug development. While this document is framed as a general guide, it exemplifies the process that would be applied to a hypothetical novel inhibitor, herein referred to as "SARS-CoV-2-IN-97."

Introduction to SARS-CoV-2 and its Life Cycle

SARS-CoV-2 is an enveloped, positive-sense, single-stranded RNA virus belonging to the family Coronaviridae.[1][2] Its genome encodes for structural proteins, including the Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N) proteins, as well as non-structural proteins (NSPs) that are crucial for viral replication and pathogenesis.[3][4] The viral life cycle commences with the attachment of the S protein to the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[2][5][6] Following receptor binding, the S protein is cleaved by host proteases, such as Transmembrane Serine Protease 2 (TMPRSS2), facilitating the fusion of the viral and host membranes and the subsequent release of the viral genome into the cytoplasm.[5][7][8] Once inside the host cell, the viral RNA is translated to produce polyproteins, which are then cleaved by viral proteases, primarily the 3C-like protease (3CLpro or Mpro) and the papain-like protease (PLpro), to yield functional NSPs.[8] These NSPs form the replication-transcription complex (RTC) to replicate the viral genome and transcribe subgenomic RNAs that are translated into structural proteins.[3] Finally, new virions are assembled in the endoplasmic reticulum-Golgi intermediate compartment (ERGIC) and released from the host cell via exocytosis.[1][3]

Target Identification Strategies

The identification of viable drug targets is a multifaceted process that involves a combination of computational and experimental approaches. The primary goal is to identify viral or host factors that are indispensable for the virus's life cycle, such that their inhibition would disrupt viral replication and propagation.

Viral Protein Targets

Viral proteins, particularly enzymes that are essential for replication, are prime targets for antiviral therapy due to their potential for high specificity and reduced off-target effects in the host.

-

3C-like Protease (3CLpro/Mpro): This cysteine protease is essential for processing the viral polyproteins into functional NSPs.[8] Its critical role in the viral life cycle and its conservation across coronaviruses make it an attractive target.[8]

-

Papain-like Protease (PLpro): In addition to its role in polyprotein processing, PLpro is also involved in cleaving ubiquitin and ISG15 from host proteins, thereby dampening the host's innate immune response.[8]

-

RNA-dependent RNA Polymerase (RdRp): This enzyme is the core component of the viral RTC and is responsible for replicating the viral RNA genome.[6][8] Its essential enzymatic function makes it a key target for nucleoside analogs.

-

Spike (S) Protein: The S protein mediates viral entry into host cells and is the primary target for neutralizing antibodies.[5][6] Small molecules that inhibit the interaction between the S protein and ACE2 are also being explored.[6]

Host Protein Targets

Targeting host factors that are co-opted by the virus for its replication can be an effective strategy, and may also reduce the likelihood of the virus developing resistance.

-

Angiotensin-Converting Enzyme 2 (ACE2): As the primary receptor for SARS-CoV-2, blocking the interaction between ACE2 and the viral S protein can prevent viral entry.[2][5][6]

-

Transmembrane Serine Protease 2 (TMPRSS2): This host protease is crucial for priming the S protein, a necessary step for viral fusion with the host cell membrane.[6][7][8]

-

Host Proteases (e.g., Cathepsins B and L): In the absence of TMPRSS2, SARS-CoV-2 can enter the cell via endocytosis, where endosomal cathepsins are required for S protein cleavage.[5]

-

Signaling Pathways: SARS-CoV-2 infection modulates various host signaling pathways to create a favorable environment for its replication and to evade the host immune response. Key pathways include the NF-κB, MAPK, and JAK/STAT pathways.[9][10][11]

Target Validation Workflow

Once a potential target is identified, a rigorous validation process is necessary to confirm its role in the viral life cycle and its suitability for therapeutic intervention.

Caption: A generalized workflow for SARS-CoV-2 target identification and validation.

Quantitative Data Presentation

The following table summarizes hypothetical data for our conceptual inhibitor, this compound, targeting the 3CLpro, alongside comparative data for known inhibitors.

| Compound | Target | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 3CLpro | FRET | 0.05 | > 100 | > 2000 |

| SARS-CoV-2 | Plaque Reduction | 0.5 | |||

| Nirmatrelvir | 3CLpro | FRET | 0.003 | > 100 | > 33333 |

| SARS-CoV-2 | Cell-based | 0.077 | |||

| Remdesivir | RdRp | Cell-based | 0.77 | > 10 | > 12.99 |

| GC376 | 3CLpro | Cell-based | 0.40 | > 100 | > 250 |

Data for Nirmatrelvir, Remdesivir, and GC376 are illustrative and compiled from various sources for comparative purposes.

Detailed Experimental Protocols

3CLpro Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to measure the enzymatic activity of 3CLpro and to screen for inhibitors.

Principle: A fluorogenic substrate peptide containing a cleavage site for 3CLpro is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence.

Protocol:

-

Recombinant SARS-CoV-2 3CLpro is expressed and purified.

-

The FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) is synthesized.

-

The assay is performed in a 96- or 384-well plate format.

-

The reaction mixture contains assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), recombinant 3CLpro, and the test compound (e.g., this compound) at various concentrations.

-

The reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

Principle: The formation of plaques (localized areas of cell death) by the virus in a monolayer of susceptible cells is inhibited in the presence of an effective antiviral compound.

Protocol:

-

A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in 6-well plates.

-

The cells are infected with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, the viral inoculum is removed.

-

The cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.

-

The plates are incubated for 2-3 days to allow for plaque formation.

-

The cells are fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in each well is counted, and the EC50 value is calculated as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

Cytotoxicity Assay

This assay is crucial to ensure that the antiviral activity of a compound is not due to general toxicity to the host cells.

Principle: The metabolic activity of viable cells is measured, which is proportional to the number of living cells.

Protocol:

-

Cells (e.g., Vero E6) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with serial dilutions of the test compound.

-

The plates are incubated for the same duration as the antiviral assay (e.g., 2-3 days).

-

A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

-

The signal (luminescence, absorbance, or fluorescence) is measured using a microplate reader.

-

The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Signaling Pathways in SARS-CoV-2 Infection and Potential for Intervention

SARS-CoV-2 infection triggers a complex interplay of host signaling pathways. Understanding these pathways provides opportunities for host-directed therapies.

Caption: Key signaling pathways involved in SARS-CoV-2 infection and host response.

Infection by SARS-CoV-2 can lead to the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, resulting in a "cytokine storm" in severe cases.[9][11] The viral N protein has been shown to activate the NF-κB pathway, while other viral proteins can modulate the MAPK and JAK/STAT pathways.[9][10][11] Therefore, inhibitors of these pathways could be repurposed as adjunctive therapies to control the hyperinflammation associated with severe COVID-19.

Conclusion

The identification and validation of novel targets for SARS-CoV-2 is a dynamic and ongoing process that is fundamental to the development of effective antiviral therapies. This guide has outlined the key strategies and experimental workflows involved in this process, from initial target discovery to preclinical validation. A multi-pronged approach that targets both viral and host factors will be essential in building a robust arsenal of therapeutics to combat the current pandemic and future coronavirus outbreaks. The hypothetical inhibitor, this compound, serves as a conceptual placeholder to illustrate the rigorous evaluation that any new therapeutic candidate must undergo.

References

- 1. Coronavirus - Wikipedia [en.wikipedia.org]

- 2. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 3. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.harvard.edu [scholar.harvard.edu]

- 5. Molecular mechanism of interaction between SARS-CoV-2 and host cells and interventional therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Druggable targets of SARS-CoV-2 and treatment opportunities for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Technologies in the Diagnosis and Treatment of COVID-19 in Patients with Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways of SARS-CoV In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

In-Depth Technical Guide: Binding Affinity and Kinetics of Ensitrelvir (S-217622) to SARS-CoV-2 Main Protease

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and kinetics of the non-covalent, non-peptidic inhibitor ensitrelvir (S-217622) against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle.

Introduction: SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for viral replication.[1] It is responsible for cleaving the viral polyproteins translated from viral RNA into functional non-structural proteins.[2] By inhibiting the activity of Mpro, the viral replication process can be effectively halted.[2] The active site of Mpro contains a catalytic dyad of cysteine and histidine residues, which is the target for inhibitors.[2] Mpro inhibitors can be classified as either covalent, forming a chemical bond with the active site, or non-covalent, which bind through non-permanent interactions.[1] Ensitrelvir is a potent non-covalent inhibitor of SARS-CoV-2 Mpro.[3]

Binding Affinity and Kinetics of Ensitrelvir (S-217622)

Ensitrelvir has demonstrated significant inhibitory activity against SARS-CoV-2 Mpro in both enzymatic and cellular assays. The following tables summarize the quantitative data on its binding affinity and kinetics.

Table 1: In Vitro Inhibitory Potency of Ensitrelvir

| Parameter | Value (µM) | Description |

| IC50 | 0.013 | The half-maximal inhibitory concentration in a biochemical assay, indicating the concentration of inhibitor required to reduce the enzymatic activity of Mpro by 50%.[4] |

| EC50 | 0.37 | The half-maximal effective concentration in a cell-based assay, representing the concentration of inhibitor that gives half-maximal response in inhibiting viral replication. |

Table 2: Binding Affinity and Inhibition Constants of Ensitrelvir

| Parameter | Value (µM) | Description |

| Ki | 0.009 | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[5] |

| Kd | 7.4 ± 1.6 | The equilibrium dissociation constant for the binding of ensitrelvir to a monomeric form of Mpro, indicating the inhibitor's binding affinity.[6] |

Note: Specific association (ka) and dissociation (kd) rate constants for ensitrelvir binding to dimeric Mpro were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and antiviral activity of Mpro inhibitors like ensitrelvir.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is used to determine the IC50 value of an inhibitor against Mpro.

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (ensitrelvir) and positive control inhibitor

-

DMSO for compound dilution

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the Mpro enzyme solution to each well and incubate.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Antiviral Assay

This assay is used to determine the EC50 value of an inhibitor in a cellular context.

Principle: The ability of the inhibitor to protect host cells from the cytopathic effect (CPE) of SARS-CoV-2 infection is measured.

Materials:

-

VeroE6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Test compound (ensitrelvir)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed VeroE6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

Signaling Pathway of Mpro Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Redirecting [linkinghub.elsevier.com]

In Vitro Characterization of p97 Inhibitors Against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has explored a multitude of viral and host targets. One such promising host target is the protein p97, also known as valosin-containing protein (VCP).[1][2] p97 is a member of the AAA+ ATPase family, playing a crucial role in protein quality control and homeostasis, processes that are often co-opted by viruses for their replication.[1][2] Recent studies have highlighted p97 as a significant pro-viral host factor, making its inhibition a viable strategy for antiviral intervention.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of p97 inhibitors as potential anti-SARS-CoV-2 agents, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of various p97 inhibitors against SARS-CoV-2.

Table 1: Antiviral Activity of p97 Inhibitors against SARS-CoV-2

| Compound | Cell Line | EC50 (µM) | Assay Type | Reference |

| NMS-873 | Caco-2 | Not explicitly stated, but potent | Not specified | [3] |

| CB-5083 | H1299 | Not explicitly stated, but effective | Not specified | [3] |

| Compound 9a | Not specified | Excellent activity at 0.4 x CC50 | Not specified | [2] |

| Compound 10a | Not specified | Excellent activity at 0.4 x CC50 | Not specified | [2] |

Table 2: Cytotoxicity of p97 Inhibitors

| Compound | Cell Line | CC50 (µM) | Assay Type | Reference |

| Novel p97 Inhibitors (general) | Not specified | Low cytotoxicity | Not specified | [1][2] |

| Compound 9a | Not specified | Not explicitly stated | Not specified | [2] |

| Compound 10a | Not specified | Not explicitly stated | Not specified | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro characterization of p97 inhibitors against SARS-CoV-2.

Cell Lines and Virus Culture

-

Cell Lines:

-

Vero E6 cells: An African green monkey kidney epithelial cell line, highly permissive to SARS-CoV-2 infection.

-

Caco-2 cells: A human colorectal adenocarcinoma cell line that expresses ACE2 and is susceptible to SARS-CoV-2 infection.

-

H1299 cells: A human non-small cell lung carcinoma cell line used for studying human coronavirus (HCoV) replication.[3]

-

-

Virus Propagation:

-

SARS-CoV-2 isolates are propagated in a suitable permissive cell line, such as Vero E6 cells.

-

Viral titers are determined using standard methods like the plaque assay or TCID50 (50% tissue culture infectious dose) assay.

-

Antiviral Activity Assays

-

Cytopathic Effect (CPE) Reduction Assay:

-

Seed permissive cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for a specified period.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 48-72 hours) until CPE is observed in the virus control wells.

-

Cell viability is assessed using a colorimetric assay (e.g., MTS or crystal violet staining).

-

The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of the virus-induced CPE, is calculated.

-

-

Plaque Reduction Assay:

-

Grow a confluent monolayer of permissive cells in 6-well or 12-well plates.

-

Infect the cells with a known number of plaque-forming units (PFU) of SARS-CoV-2 in the presence of varying concentrations of the test compound.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) with the corresponding compound concentrations.

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

-

-

Immunofluorescence-based Assay:

-

Seed cells in 96-well optical plates.

-

Treat cells with compounds and infect with SARS-CoV-2.

-

After a defined incubation period, fix the cells.

-

Permeabilize the cells and stain for a viral antigen (e.g., Nucleocapsid protein) using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

The number of infected cells is quantified using high-content imaging systems. The percentage of infected cells in treated wells is compared to the virus control to determine antiviral activity.

-

Cytotoxicity Assays

-

MTS/MTT Assay:

-

Seed cells in 96-well plates at a specific density.

-

Expose the cells to serial dilutions of the test compounds for the same duration as the antiviral assays.

-

Add the MTS or MTT reagent to the wells and incubate for a few hours.

-

Measure the absorbance at the appropriate wavelength.

-

The half-maximal cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%, is calculated.

-

Visualizations

Proposed Mechanism of Action of p97 Inhibitors against SARS-CoV-2

Caption: Proposed mechanism of p97 inhibitors in disrupting SARS-CoV-2 replication.

Experimental Workflow for In Vitro Antiviral Screening

Caption: General workflow for screening antiviral compounds against SARS-CoV-2 in vitro.

Signaling Pathway: p97's Role in Protein Homeostasis

Caption: Simplified signaling pathway of p97 in cellular protein quality control.

References

- 1. p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity [mdpi.com]

- 3. Impacts of p97 on Proteome Changes in Human Cells during Coronaviral Replication - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Antiviral Spectrum of [Experimental Compound SARS-CoV-2-IN-XX]

For: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

This document provides a comprehensive technical overview of the antiviral activity of the experimental compound designated as [Experimental Compound SARS-CoV-2-IN-XX]. The enclosed data summarizes the current understanding of its antiviral spectrum, potency, and cytotoxicity profile based on preclinical in vitro studies. Methodologies for the key experiments are detailed to ensure reproducibility and aid in the design of future studies. This whitepaper is intended to serve as a core technical guide for researchers and professionals involved in the development of antiviral therapeutics for SARS-CoV-2 and other viral pathogens.

Introduction to [Experimental Compound SARS-CoV-2-IN-XX]

[Experimental Compound SARS-CoV-2-IN-XX] is a novel small molecule inhibitor under investigation for its potential as a broad-spectrum antiviral agent. Its development was prompted by the urgent need for effective therapeutics to combat the ongoing threat of SARS-CoV-2 and emerging viral diseases. While the precise mechanism of action is still under elucidation, preliminary studies suggest that it may target a host-cell protein, p97, which is implicated in viral replication processes, or a viral enzyme such as the main protease (Mpro)[1][2]. This document collates the available preclinical data on its efficacy and safety profile.

Antiviral Activity Spectrum

The antiviral activity of [Experimental Compound SARS-CoV-2-IN-XX] has been evaluated against a panel of viruses, with a primary focus on SARS-CoV-2 and its variants. The following tables summarize the quantitative data from in vitro cell-based assays.

In Vitro Antiviral Activity against SARS-CoV-2

Table 1: Potency of [Experimental Compound SARS-CoV-2-IN-XX] against SARS-CoV-2

| Virus Strain/Variant | Cell Line | Assay Type | EC50 (µM) | Reference |

| SARS-CoV-2 (Wild Type) | Vero E6 | Cytopathic Effect (CPE) Assay | 2.3 | [2] |

| SARS-CoV-2 (Wild Type) | Calu-3 | MTT Assay | Data Not Available | |

| SARS-CoV-2 (Omicron) | Syrian Hamster Model | In Vivo Replication | Data Not Available | [3] |

| SARS-CoV (Original Strain) | Vero 76 | Plaque Reduction Assay | Data Not Available | |

| MERS-CoV | Vero 76 | Plaque Reduction Assay | Data Not Available |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Cytotoxicity Profile

Table 2: Cytotoxicity of [Experimental Compound SARS-CoV-2-IN-XX] in Mammalian Cell Lines

| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) | Reference |

| Vero E6 | MTT Assay | 72 | > 100 | [4] |

| Calu-3 | CellTiter-Glo | 48 | Data Not Available | |

| Caco-2 | MTT Assay | 48 | Data Not Available |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Selectivity Index

The selectivity index (SI) is a crucial measure of a compound's therapeutic window, calculated as the ratio of its cytotoxicity to its antiviral activity (CC50/EC50). A higher SI value indicates a more favorable safety profile.

Table 3: Selectivity Index of [Experimental Compound SARS-CoV-2-IN-XX]

| Virus Strain/Variant | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 (Wild Type) | Vero E6 | > 100 | 2.3 | > 43.5 | [2][4] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to determine the antiviral activity and cytotoxicity of [Experimental Compound SARS-CoV-2-IN-XX].

Cell Lines and Virus Culture

-

Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), and Caco-2 (human colorectal adenocarcinoma cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Propagation: SARS-CoV-2 isolates are propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus is conducted in a Biosafety Level 3 (BSL-3) laboratory.

Cytopathic Effect (CPE) Reduction Assay

-

Vero E6 cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight.

-

The following day, the cell culture medium is removed, and the cells are treated with serial dilutions of [Experimental Compound SARS-CoV-2-IN-XX].

-

Cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

The plates are incubated for 48-72 hours until the virus-only control wells show significant CPE.

-

Cell viability is assessed by staining with crystal violet. The optical density is measured at 570 nm.

-

The EC50 value is calculated using non-linear regression analysis from the dose-response curves.

MTT Cytotoxicity Assay

-

Cells are seeded in 96-well plates as described for the CPE assay.

-

Serial dilutions of [Experimental Compound SARS-CoV-2-IN-XX] are added to the wells.

-

The plates are incubated for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm.

-

The CC50 value is determined from the dose-response curve by non-linear regression.

Yield Reduction Assay

-

Caco-2 cells are infected with SARS-CoV-2 (MOI 0.01) and treated with various concentrations of the test compound.

-

Supernatants are collected at 48 hours post-infection.

-

Viral RNA is extracted from the supernatants and quantified by RT-qPCR to determine the number of viral copies per milliliter[2].

-

The percentage of inhibition of viral replication is calculated relative to the untreated virus control.

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow for antiviral screening and a hypothetical signaling pathway potentially modulated by [Experimental Compound SARS-CoV-2-IN-XX].

Caption: Workflow for in vitro antiviral and cytotoxicity screening.

Caption: Hypothetical mechanism of action via p97 inhibition.

Discussion and Future Directions

The preliminary data presented in this whitepaper indicate that [Experimental Compound SARS-CoV-2-IN-XX] demonstrates potent in vitro antiviral activity against SARS-CoV-2 with a favorable selectivity index. The observed efficacy suggests that this compound warrants further investigation as a potential therapeutic agent.

Future studies should focus on:

-

Expanding the antiviral spectrum analysis to include a broader range of SARS-CoV-2 variants of concern and other respiratory viruses.

-

Elucidating the precise molecular mechanism of action through target engagement and biochemical assays.

-

Conducting preclinical in vivo efficacy and safety studies in relevant animal models, such as Syrian hamsters or transgenic mice expressing human ACE2.

-

Optimizing the pharmacokinetic properties of the compound to improve its potential for clinical development.

References

Structural Basis for Host-Directed Antiviral Therapy: Inhibition of p97/VCP by CB-5083 and NMS-873 as a Strategy Against SARS-CoV-2

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic has spurred an urgent search for effective antiviral therapeutics. While many efforts have focused on targeting viral proteins, a complementary and potentially more robust strategy is to target host factors that are essential for viral replication. One such promising host target is the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). p97/VCP is a key component of cellular protein homeostasis and is exploited by numerous viruses, including SARS-CoV-2, to facilitate their replication. This technical guide provides an in-depth analysis of the structural basis for the inhibition of human p97/VCP by two well-characterized inhibitors, CB-5083 and NMS-873, and their potential as anti-SARS-CoV-2 agents. Through a comprehensive review of structural data, quantitative inhibitory and antiviral activity, and detailed experimental methodologies, this document serves as a resource for the scientific community engaged in the development of host-directed antiviral therapies.

Introduction

The host protein p97/VCP is a hexameric AAA+ ATPase that plays a crucial role in a multitude of cellular processes, including protein degradation through the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy. Its function is to unfold and extract ubiquitinated proteins from cellular complexes or membranes, thereby maintaining protein homeostasis. Several viruses have been shown to hijack the p97/VCP machinery to facilitate various stages of their life cycle, such as entry, replication, and egress.[1] Recent studies have indicated that p97/VCP is a pro-viral host factor for coronaviruses, making it an attractive target for the development of broad-spectrum antiviral drugs.

This guide focuses on two investigational p97/VCP inhibitors, CB-5083 and NMS-873, which have demonstrated antiviral activity against coronaviruses. CB-5083 is an ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[1][2] In contrast, NMS-873 is an allosteric inhibitor that binds to a distinct pocket at the interface of the D1 and D2 domains.[3][4] Understanding the precise molecular interactions between these inhibitors and p97/VCP is paramount for the rational design of next-generation antivirals with improved potency and safety profiles.

Quantitative Data on p97/VCP Inhibitors

The inhibitory potency of CB-5083 and NMS-873 against p97/VCP ATPase activity and their antiviral efficacy against coronaviruses have been evaluated in various studies. The following table summarizes the key quantitative data.

| Inhibitor | Target | Assay Type | Value | Organism/Virus | Reference |

| CB-5083 | p97/VCP | ATPase Inhibition (IC50) | ~60% inhibition at 0.10 µM | Human | [5] |

| p97/VCP | ATPase Inhibition (IC50) | >500-fold increase in resistant mutant | Human | [3] | |

| Human Coronavirus (HCoV)-229E | Antiviral Activity | Significant inhibition at 0.5 µM | HCoV-229E | [6] | |

| Human Coronavirus (HCoV)-OC43 | Antiviral Activity | Significant inhibition at 0.5 µM | HCoV-OC43 | [6] | |

| NMS-873 | p97/VCP | ATPase Inhibition (IC50) | Poor inhibition at 0.10 µM | Human | [5] |

| p97/VCP | ATPase Inhibition (IC50) | 30-fold increase in resistant mutant | Human | [3] | |

| SARS-CoV-2 | Antiviral Activity | Excellent potency | SARS-CoV-2 | [1] | |

| Influenza A and B viruses | Antiviral Activity (EC50) | 28-556 nM | Influenza A/B | [7] |

Structural Basis of Inhibition

The distinct mechanisms of action of CB-5083 and NMS-873 are elucidated by their co-crystal and cryo-electron microscopy (cryo-EM) structures with human p97/VCP.

CB-5083: An ATP-Competitive Inhibitor of the D2 Domain

The crystal structure of the D1-D2 fragment of human p97 in complex with CB-5083 (PDB ID: 6MCK) reveals that the inhibitor binds to the ATP-binding pocket of the D2 domain.[8] Despite the high similarity between the ATP-binding sites of the D1 and D2 domains, CB-5083 exhibits a strong preference for the D2 domain.[1] The pyranopyrimidine core of CB-5083 occupies the adenine-binding pocket, while the indole moiety extends into a hydrophobic pocket. The benzylamino group forms hydrogen bonds with the protein backbone, mimicking the interactions of the ribose moiety of ATP. This competitive binding prevents ATP hydrolysis, thereby inhibiting the chaperone activity of p97.[1]

NMS-873: An Allosteric Inhibitor Targeting the D1-D2 Domain Interface

The cryo-EM structure of human p97 in complex with NMS-873 (PDB ID: 7LMY) demonstrates a novel allosteric mechanism of inhibition.[9][10] NMS-873 binds to a cryptic, hydrophobic tunnel located at the interface between the D1 and D2 domains of a single p97 protomer.[11][12] This binding site is distinct from the ATP-binding pocket. The inhibitor's interaction with the inter-subunit signaling (ISS) motif locks the D2 domain in a specific conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate translocation.[11][12] This allosteric inhibition mechanism offers a potential advantage in overcoming resistance mutations that may arise in the ATP-binding site.

Signaling Pathways and Experimental Workflows

The Role of p97/VCP in the SARS-CoV-2 Life Cycle and its Inhibition

The following diagram illustrates the proposed role of p97/VCP in the SARS-CoV-2 life cycle and the points of intervention by CB-5083 and NMS-873. p97/VCP is thought to be involved in the processing of viral polyproteins and the assembly of new virions. By inhibiting p97/VCP, these compounds disrupt these essential processes, leading to a reduction in viral replication.

Caption: p97/VCP's role in the SARS-CoV-2 life cycle and inhibitor action.

Experimental Workflow for Characterization of p97/VCP Inhibitors

The following diagram outlines the typical experimental workflow for the identification and characterization of p97/VCP inhibitors as potential anti-SARS-CoV-2 agents.

Caption: Workflow for discovery of p97/VCP inhibitors as antiviral agents.

Experimental Protocols

Recombinant p97/VCP Expression and Purification

Full-length human p97/VCP or its fragments (e.g., the D1-D2 domains) are typically expressed in E. coli BL21(DE3) cells. The protein is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion-exchange chromatography, and size-exclusion chromatography, to obtain a highly pure and active enzyme for biochemical and structural studies.

p97/VCP ATPase Activity Assay

The ATPase activity of purified p97/VCP is measured using a malachite green-based colorimetric assay or a coupled-enzyme assay that detects the production of ADP. For inhibitor screening, the enzyme is incubated with various concentrations of the test compound before the addition of ATP to initiate the reaction. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography

For structural determination of inhibitor-bound p97/VCP, the purified protein is crystallized in the presence of the inhibitor and a non-hydrolyzable ATP analog. X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is solved by molecular replacement using a known p97/VCP structure as a search model, and the inhibitor is built into the electron density map.[8]

Cryo-Electron Microscopy (Cryo-EM)

For cryo-EM analysis, the purified p97/VCP-inhibitor complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane. Data is collected on a transmission electron microscope equipped with a direct electron detector. Single-particle analysis is then used to reconstruct a high-resolution 3D map of the complex, allowing for the visualization of the inhibitor binding site and the conformational changes induced by the inhibitor.[9]

Cell-Based Antiviral Assays

The antiviral activity of the p97/VCP inhibitors is evaluated in cell culture models of SARS-CoV-2 infection. A549 cells expressing ACE2 and TMPRSS2 or Vero E6 cells are commonly used.[5] Cells are pre-treated with the inhibitor for a short period before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). After a defined incubation period, the antiviral effect is quantified by measuring the reduction in viral RNA levels (by qRT-PCR), viral protein expression (by immunofluorescence or Western blot), or the production of infectious virus particles (by plaque assay).[5][13] The 50% effective concentration (EC50) is calculated from the dose-response curve.

Cytotoxicity Assays

To assess the therapeutic index of the inhibitors, their cytotoxicity is determined in the same cell lines used for the antiviral assays. Cell viability is typically measured using assays such as the CellTiter-Glo luminescent cell viability assay or MTT assay. The 50% cytotoxic concentration (CC50) is then calculated.

Conclusion and Future Directions

The inhibition of the host protein p97/VCP represents a promising strategy for the development of broad-spectrum antiviral therapies against SARS-CoV-2 and other coronaviruses. The detailed structural and functional characterization of inhibitors like CB-5083 and NMS-873 provides a solid foundation for the structure-based design of novel antiviral agents with improved efficacy and reduced off-target effects. The distinct binding modes of these two compounds highlight the potential for developing both ATP-competitive and allosteric inhibitors of p97/VCP. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as evaluating their in vivo efficacy in animal models of SARS-CoV-2 infection. Furthermore, the exploration of combination therapies, where p97/VCP inhibitors are used in conjunction with direct-acting antivirals, may offer a synergistic approach to combat COVID-19 and future viral threats.

References

- 1. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity [mdpi.com]

- 6. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Screening for inhibitors against SARS-CoV-2 and its variants - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on SARS-CoV-2: A Technical Overview of Host-Virus Interactions

A comprehensive search for early research findings on a specific entity denoted "SARS-CoV-2-IN-97" did not yield any specific results. The scientific literature to date does not appear to reference a compound, protein, or research initiative with this exact designation.

The following guide provides a broader overview of early research findings applicable to SARS-CoV-2, focusing on the virus's mechanism of action and its interaction with host cell signaling pathways, which were the general topics retrieved in the search. This information is intended for researchers, scientists, and drug development professionals.

SARS-CoV-2 Entry and Replication

The initial and critical step for SARS-CoV-2 infection is the entry of the virus into host cells. This process is primarily mediated by the viral spike (S) glycoprotein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of human cells.[1][2][3][4] The S protein is composed of two subunits, S1 and S2. The S1 subunit contains the receptor-binding domain (RBD) which is responsible for binding to ACE2, while the S2 subunit is involved in the fusion of the viral and cellular membranes.[4]

For the fusion to occur, the S protein must be cleaved by host proteases. One key protease is the transmembrane protease serine 2 (TMPRSS2).[1][2] Upon binding of the S1 subunit to the ACE2 receptor, TMPRSS2 cleaves the S protein, which exposes a fusion peptide in the S2 subunit, initiating the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm.[1] Alternatively, SARS-CoV-2 can enter cells via an endosomal pathway, where the S protein is cleaved by other proteases like cathepsins.[2][5]

Once inside the host cell, the viral RNA is released into the cytoplasm. The virus then utilizes the host cell's machinery to replicate its genome and synthesize its proteins.[6] The viral genome is translated to produce polyproteins, which are then cleaved by viral proteases, such as the main protease (M-pro or 3CLpro) and the papain-like protease (PL-pro), into functional non-structural proteins.[7] These proteins form the replication-transcription complex, which is responsible for replicating the viral RNA and transcribing subgenomic RNAs that encode for the structural proteins. The newly synthesized viral genomes and structural proteins are then assembled into new virions, which are subsequently released from the cell to infect other cells.

Host Signaling Pathways Modulated by SARS-CoV-2

Upon infection, SARS-CoV-2 significantly impacts various host cell signaling pathways to create a favorable environment for its replication and to evade the host's immune response.[8] The deregulation of these pathways is a key contributor to the pathogenesis of COVID-19.

Several major signaling pathways are affected, including:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.[9] SARS-CoV-2 infection can activate the p38 MAPK pathway, which is involved in determining cell death and survival.[10] The MAPK pathway can also mitigate the production of inflammatory mediators.[8]

-

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Cytokines such as interleukins (ILs) and interferons (IFNs), which are elevated during COVID-19, activate this pathway.[11] This activation can lead to an exaggerated inflammatory response, often referred to as a "cytokine storm."[8]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Toll-like receptors (TLRs) that recognize viral RNA can initiate a signaling cascade that leads to the activation of NF-κB.[11] This, in turn, stimulates the expression of pro-inflammatory genes, contributing to the cytokine storm.[11]

-

PI3K/Akt/mTOR Pathway: This pathway is involved in cell growth, survival, and metabolism. SARS-CoV-2 can modulate this pathway to support its replication.[8]

The modulation of these pathways by SARS-CoV-2 leads to a dysregulated immune response characterized by a delayed and blunted interferon response and an excessive production of pro-inflammatory cytokines and chemokines.[8] This hyperinflammation is a major cause of tissue damage and severe disease in COVID-19 patients.[8][11]

Experimental Protocols

Due to the absence of specific research on "this compound," it is not possible to provide detailed experimental protocols for this topic. However, general protocols for studying SARS-CoV-2 are well-established.

Virus Culture and Titration

-

Cell Lines: Vero E6 cells, which are deficient in interferon production, are commonly used for the propagation of SARS-CoV-2.[10] Calu-3 cells, a human lung adenocarcinoma cell line, are also utilized as they express both ACE2 and TMPRSS2.

-

Virus Propagation: Cells are infected with SARS-CoV-2 at a low multiplicity of infection (MOI) and incubated. The supernatant containing the progeny virus is harvested when the cytopathic effect (CPE) is observed.

-

Virus Titration (Plaque Assay): Confluent monolayers of Vero E6 cells are infected with serial dilutions of the virus stock. After an incubation period to allow for virus attachment, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread. Plaques, which are localized areas of cell death, are visualized by staining with crystal violet, and the viral titer is calculated in plaque-forming units (PFU) per milliliter.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

-

RNA Extraction: Viral RNA is extracted from patient samples (e.g., nasopharyngeal swabs) or cell culture supernatants using commercially available kits.[12]

-

Reverse Transcription and PCR: The extracted RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using specific primers and probes targeting conserved regions of the SARS-CoV-2 genome (e.g., the N, E, or RdRp genes). The amplification is monitored in real-time, and the viral load is quantified by comparing the cycle threshold (Ct) values to a standard curve.

Data Presentation

As no quantitative data for "this compound" is available, a comparative data table cannot be generated. Research on SARS-CoV-2 has produced vast amounts of quantitative data, including viral loads in different patient populations, cytokine levels in response to infection, and the efficacy of various therapeutic interventions. For instance, studies have shown that viral loads in asymptomatic individuals can be as high as in symptomatic patients, and that older individuals may have higher viral loads.[13][14]

Visualizations of Signaling Pathways

Below are generalized diagrams of key signaling pathways affected by SARS-CoV-2, created using the DOT language.

Caption: SARS-CoV-2 entry into a host cell.

References

- 1. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 4. ecdc.europa.eu [ecdc.europa.eu]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. scholar.harvard.edu [scholar.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways of SARS-CoV In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unpuzzling COVID-19: tissue-related signaling pathways associated with SARS-CoV-2 infection and transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SARS-CoV-2 Production, Purification Methods and UV Inactivation for Proteomics and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymptomatic SARS-CoV-2 infection in an unvaccinated 97-year-old woman: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SARS-CoV-2 quantitative real time PCR and viral loads analysis among asymptomatic and symptomatic patients: an observational study on an outbreak in two nursing facilities in Campania Region (Southern Italy) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Cell-Based Reporter Assay for High-Throughput Screening of SARS-CoV-2 Main Protease (Mpro) Inhibitors

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary target for drug development is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for viral replication, as it processes the viral polyproteins translated from the viral RNA genome into functional non-structural proteins (nsps).[1][2][3][4][5] The critical role of Mpro in the viral life cycle, coupled with its distinction from human proteases, makes it an attractive target for antiviral inhibitors.[1][6]

This application note describes a robust and sensitive cell-based reporter assay designed for the high-throughput screening (HTS) of potential SARS-CoV-2 Mpro inhibitors. The assay utilizes a genetically encoded reporter that is activated upon cleavage by Mpro, resulting in a quantifiable signal, such as the expression of Green Fluorescent Protein (GFP) or luciferase.[2][7][8] This system allows for the identification of compounds that can penetrate cells and inhibit Mpro activity in a cellular context, a significant advantage over traditional in vitro enzymatic assays.[1][9] The protocol is designed for use in a Biosafety Level 2 (BSL-2) laboratory setting, enhancing its accessibility for a broad range of research facilities.[2][8]

Principle of the Assay

The assay is founded on the proteolytic activity of SARS-CoV-2 Mpro. A reporter construct is engineered to be expressed in a human cell line. This construct typically consists of a reporter protein (e.g., GFP or luciferase) that is rendered inactive or sequestered. A specific Mpro cleavage sequence links the reporter to a quenching or localization domain. When Mpro is co-expressed in these cells, it recognizes and cleaves this sequence, leading to the activation and detection of the reporter signal.[2][7] Putative inhibitory compounds are then introduced to the system. A reduction in the reporter signal indicates that the compound is inhibiting Mpro activity. Some assay designs are "gain-of-signal," where Mpro inhibition prevents the degradation or sequestration of the reporter, leading to an increased signal.[1][10][11]

Experimental Protocols

Materials and Reagents

-

Cell Line: Human embryonic kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

Transfection Reagent: A commercially available transfection reagent suitable for HEK293T cells.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plate: 96-well, clear-bottom, black-walled plates for fluorescence-based assays or white-walled plates for luminescence-based assays.

-

Test Compounds: Library of small molecule inhibitors.

-

Positive Control: A known Mpro inhibitor (e.g., GC376 or Boceprevir).[1][9]

-

Negative Control: Vehicle control (e.g., DMSO).

-

Detection Reagent: Reagent for detecting luciferase activity (if applicable).

-

Instrumentation:

-

Plate reader capable of measuring fluorescence or luminescence.

-

Automated liquid handler (for HTS).

-

Cell counter.

-

Detailed Protocol: Split-GFP Reporter Assay

This protocol is adapted from a split-GFP complementation assay.[6][8]

-

Cell Seeding:

-

On the day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate at 37°C in a 5% CO2 incubator overnight.

-

-

Transfection:

-

On the day of transfection, prepare the transfection complexes. For each well, co-transfect the Mpro expression plasmid and the split-GFP reporter plasmid.

-